molecular formula C17H17FN2O3S B11491789 N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11491789
M. Wt: 348.4 g/mol
InChI Key: OGWWURLSZFRDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety and a fluoro-methylphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with Fluoro-Methylphenyl Group: The final step involves the substitution of the benzene ring with a fluoro-methylphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and interfering with their function, leading to altered gene expression and cellular responses.

Comparison with Similar Compounds

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-chloro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    This compound: Similar structure but with different substituents on the benzene ring.

    This compound: Similar structure but with variations in the pyrrolidinone moiety.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H17FN2O3S/c1-12-15(18)4-2-5-16(12)19-24(22,23)14-9-7-13(8-10-14)20-11-3-6-17(20)21/h2,4-5,7-10,19H,3,6,11H2,1H3

InChI Key

OGWWURLSZFRDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.